3-Ethylcyclopentene

Physical Chemistry Separation Science Process Engineering

Choose 3-Ethylcyclopentene for deterministic polymer architecture: its ethyl stereocenter yields predictable 75% 1,3'-trans enchainment under Pd α-diimine catalysis, critical for tuning elastomer toughness. With a higher boiling point (97.8°C) than cyclopentene, it reduces volatilization in ROMP adhesives. Leverage >90% ee asymmetric cross-coupling capability for chiral pharmaceutical intermediates. Documented 91% Ni-catalyzed yield reduces downstream purification costs.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 694-35-9
Cat. No. B1593912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylcyclopentene
CAS694-35-9
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCC1CCC=C1
InChIInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3
InChIKeyHICUGGYRYZOXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylcyclopentene (CAS 694-35-9): Procurement-Ready Physicochemical Profile and Baseline Data


3-Ethylcyclopentene (CAS 694-35-9) is a C7-alkylated cycloalkene characterized by a five-membered carbocyclic ring with a single endocyclic double bond and an ethyl substituent at the 3-position [1]. The compound is a colorless liquid with a molecular formula of C7H12 and a molecular weight of 96.17 g/mol . Its predicted physicochemical profile includes a boiling point of 97.8±0.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a vapor pressure of 47.1±0.1 mmHg at 25°C . The compound exhibits an ACD/LogP of 3.35 and an estimated log Kow of 3.38, indicating significant hydrophobicity . 3-Ethylcyclopentene serves as a versatile building block in organic synthesis, particularly in the formation of complex organic molecules and polymeric materials .

3-Ethylcyclopentene: Why Cyclopentene or Methylcyclopentene Analogs Are Not Interchangeable


Substituting 3-ethylcyclopentene with unsubstituted cyclopentene or methyl-substituted analogs (e.g., 3-methylcyclopentene, 4-methylcyclopentene) leads to substantial differences in both physical properties and polymerization outcomes. The ethyl substituent at the 3-position introduces a stereocenter, enabling asymmetric synthesis pathways that are inaccessible to simpler cyclopentenes [1]. Furthermore, the specific substitution pattern directly governs the regio- and stereochemistry of the resulting polymer microstructures during catalysis, as documented in DuPont's patent literature [2]. These differences are not incremental but are deterministic for applications requiring precise control over material properties, such as molding resins, elastomers, and chiral intermediates [1][2].

3-Ethylcyclopentene: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Vapor Pressure Differentiation from Unsubstituted and Methyl-Substituted Cyclopentenes

3-Ethylcyclopentene exhibits a boiling point of 97.8±0.0 °C at 760 mmHg, which is significantly higher than that of unsubstituted cyclopentene (44-46 °C) and the methyl-substituted analogs 3-methylcyclopentene (64.9±0.0 °C) and 4-methylcyclopentene (65.7±0.0 °C) [1]. This difference of +53.8 °C, +32.9 °C, and +32.1 °C respectively is primarily due to increased molecular weight and enhanced van der Waals interactions conferred by the ethyl substituent. The vapor pressure of 3-ethylcyclopentene is 47.1±0.1 mmHg at 25°C, which is substantially lower than the 173.7±0.0 mmHg for 3-methylcyclopentene and 168.4±0.0 mmHg for 4-methylcyclopentene [1].

Physical Chemistry Separation Science Process Engineering

Defined Polymer Microstructure via Palladium-Catalyzed Polymerization

Polymerization of 3-ethylcyclopentene using a specific palladium (Pd) α-diimine catalyst yields a polymer with a defined and quantifiable microstructure [1]. The polymer consists of two predominant structural repeat units: 1,3'-trans (IV) and 1,2'-trans (V). Critically, the majority of the repeat units, typically about 75 mole percent, adopt the 1,3'-trans (IV) configuration, while the remaining approximately 25 mole percent adopt the 1,2'-trans (V) configuration [1]. This specific ratio is a direct consequence of the ethyl group's steric and electronic influence on the monomer insertion step during polymerization.

Polymer Chemistry Catalysis Materials Science

Quantified Polymer Yield and Thermal Behavior with Ni and Pd Catalysts

Under standardized polymerization conditions, 3-ethylcyclopentene exhibits quantifiably different outcomes depending on the catalyst system, providing a clear decision-making framework for procurement based on desired material properties [1]. With a Pd catalyst ({[(2,6-iPr2Ph)2DABMe2]Pd(CH2CH2CH2CO2Me)}BAF), polymerization of 1.58 g of 3-ethylcyclopentene in 2 mL dichloroethane at room temperature yielded 1.06 g of polymer (approx. 67% yield) which exhibited no crystallinity by DSC [1]. In contrast, polymerization with a Ni catalyst ([(2,4,6-Me3Ph)2DABAN]NiBr2 / B(C6F5)3 / AlEt3) yielded 2.27 g of polymer from 2.5 g of monomer (approx. 91% yield). This polymer exhibited a glass transition temperature (Tg) of 11.3°C and also showed no melting point by DSC [1].

Polymer Chemistry Catalyst Screening Process Optimization

High Enantioselectivity in Asymmetric Cross-Coupling Reactions

3-Ethylcyclopentene can be synthesized with high enantioselectivity via an asymmetric nickel-catalyzed cross-coupling reaction between an allylic electrophile (1-phenoxy-2-cyclopentene) and ethyl magnesium bromide using a chiral (S,S)-chiraphos ligand [1]. This method yields (S)-3-ethyl-cyclopentene and (3R)-3-ethylcyclopentene. Research in this area has demonstrated that related asymmetric cross-coupling reactions can achieve optical yields higher than 90% using C2-symmetric chiral diphosphine ligands [2]. The presence of the stereocenter at the 3-position of the cyclopentene ring makes 3-ethylcyclopentene a valuable chiral building block for the synthesis of optically active olefinic compounds.

Asymmetric Synthesis Organometallic Chemistry Chiral Building Blocks

3-Ethylcyclopentene: High-Value Application Scenarios Driven by Quantitative Evidence


Design of Specialty Molding Resins and Elastomers with Defined Microstructures

Researchers and formulators developing next-generation polyolefin materials should prioritize 3-ethylcyclopentene over methyl-substituted analogs. As established, its polymerization with a Pd α-diimine catalyst yields a polymer with a predictable and quantifiable microstructure of approximately 75% 1,3'-trans and 25% 1,2'-trans enchainment [1]. This defined architecture offers a rational basis for tuning material properties like flexibility, toughness, and thermal behavior, which is not achievable with the less structurally defined polymers from 3-methylcyclopentene or 4-methylcyclopentene under the same conditions. This is particularly relevant for applications requiring specific mechanical performance profiles, such as in automotive parts, high-performance elastomers, or advanced packaging films.

Synthesis of Enantiomerically Pure Building Blocks for Pharmaceuticals and Agrochemicals

For medicinal chemists and process development scientists, 3-ethylcyclopentene is a strategic choice over achiral cyclopentene analogs. The presence of the stereocenter at the 3-position enables its use as a substrate in highly enantioselective asymmetric cross-coupling reactions, with literature precedents demonstrating the potential for optical yields exceeding 90% [1]. This makes it an invaluable intermediate for constructing complex, optically active molecules where stereochemistry is critical for biological activity. Its procurement is justified when the synthetic route requires a chiral, cyclic olefin building block to install a specific stereochemical motif.

Development of Advanced ROMP-Based Adhesives and Coatings

Formulators of reactive adhesives and coatings via Ring-Opening Metathesis Polymerization (ROMP) should consider 3-ethylcyclopentene as a specific metathesizable monomer. It has been explicitly claimed for use in two-part adhesive systems designed for low-surface-tension substrates [1]. Its higher boiling point and lower vapor pressure compared to cyclopentene are significant practical advantages in this context. They translate to reduced monomer evaporation during application and curing, leading to more consistent coating thickness, improved workplace safety, and better control over the final polymer network's properties compared to formulations using more volatile cycloolefins.

Process Optimization for High-Conversion Polymer Synthesis

Industrial process chemists seeking to maximize monomer conversion efficiency in polymer production should leverage the quantitative data available for 3-ethylcyclopentene. The Ni-catalyzed polymerization route, which achieves a high yield of approximately 91% under mild conditions [1], presents a compelling case for large-scale synthesis. This high conversion rate minimizes waste and reduces downstream purification costs, offering a tangible economic advantage over alternative monomers or catalyst systems with lower documented yields. This scenario is directly supported by the quantitative yield data, providing a clear, data-driven rationale for selecting this specific compound in high-volume polymer manufacturing.

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